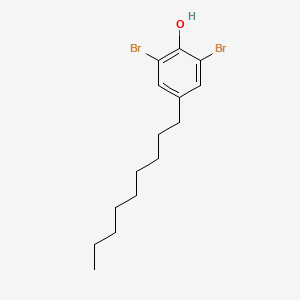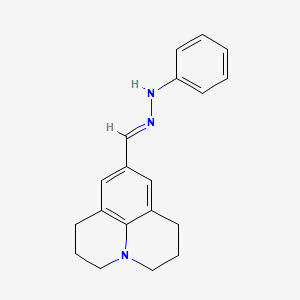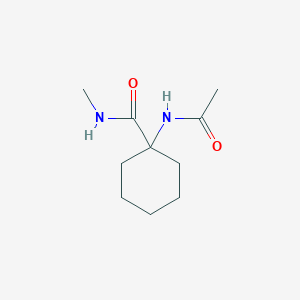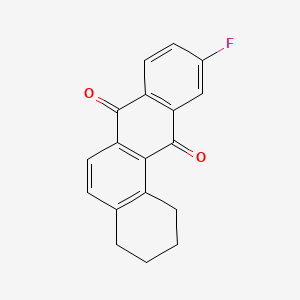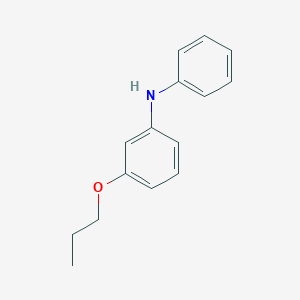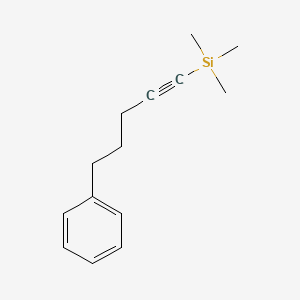
Trimethyl(5-phenylpent-1-YN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(5-phenylpent-1-YN-1-YL)silane is an organosilicon compound with the molecular formula C14H20Si It is characterized by the presence of a trimethylsilyl group attached to a phenylpentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-phenylpent-1-YN-1-YL)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
PhC≡CH+(CH3)3SiCl→PhC≡CSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-phenylpent-1-YN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl(5-phenylpent-1-YN-1-YL)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(5-phenylpent-1-YN-1-YL)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenylpentynyl chain. The trimethylsilyl group can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(3-phenyl-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
- Trimethyl(3-(o-tolyl)-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
Uniqueness
Trimethyl(5-phenylpent-1-YN-1-YL)silane is unique due to its specific structure, which combines a phenyl group with a pentynyl chain and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
110211-35-3 |
|---|---|
Molecular Formula |
C14H20Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
trimethyl(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3 |
InChI Key |
KWVLKNNUPXFKSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)

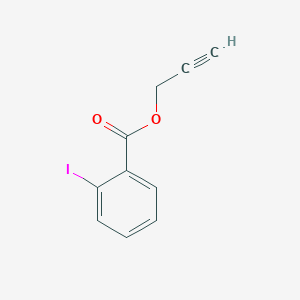
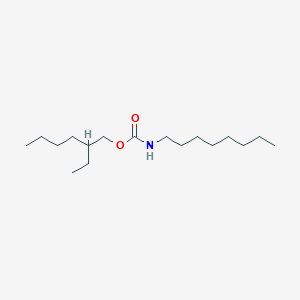
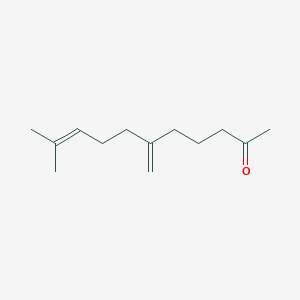
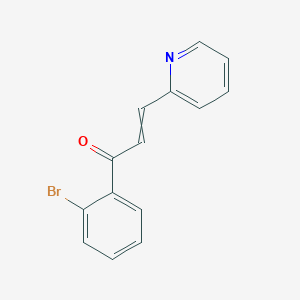
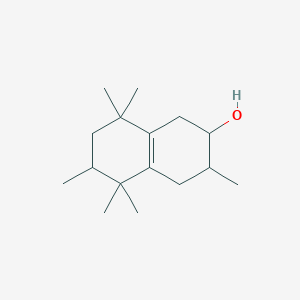
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
